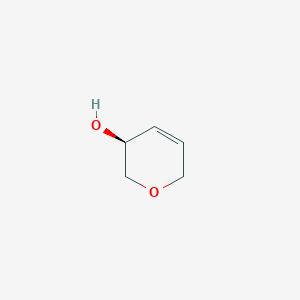

(S)-3,6-Dihydro-2H-pyran-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(3S)-3,6-dihydro-2H-pyran-3-ol |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m0/s1 |

InChI Key |

IHVWAXHWELFEAT-YFKPBYRVSA-N |

Isomeric SMILES |

C1C=C[C@@H](CO1)O |

Canonical SMILES |

C1C=CC(CO1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3,6 Dihydro 2h Pyran 3 Ol and Its Enantiomers

Enantioselective Approaches to 3,6-Dihydro-2H-pyranol Skeletons

The synthesis of chiral 3,6-dihydro-2H-pyranol skeletons is a key area of research, providing access to intermediates for various biologically active molecules. researchgate.net Enantioselective methods are paramount in ensuring the desired stereochemical outcome, which is often critical for pharmacological activity.

Organocatalytic Strategies for Asymmetric Dihydropyranol Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. nih.gov These small organic molecules can catalyze a wide range of transformations with high stereoselectivity.

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for the synthesis of various heterocyclic compounds, including dihydropyranones. nih.govdntb.gov.ua They can activate substrates in multiple ways, leading to diverse reaction pathways. NHC-catalyzed annulation reactions, particularly [4+2] and [3+3] cycloadditions, are effective methods for constructing the dihydropyranone core. dntb.gov.uaresearchgate.netscispace.com

In a notable application, NHCs catalyze the enantioselective [4+2] annulation of α-chloroaldehydes with pyrazolone-derived oxodienes to produce highly optically pure multisubstituted dihydropyrano[2,3-c]pyrazol-6-(1H)-ones. nih.gov Another approach involves the [3+3] cyclization of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. nih.gov Furthermore, the annulation of enals with pyrrole-4-ones using an NHC catalyst in the presence of a base and an oxidizing agent has been shown to yield dihydropyranones with excellent enantioselectivity (ee > 90%). nih.gov

| Catalyst Type | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |

| NHC | [4+2] Annulation | α-chloroaldehydes, pyrazolone-derived oxodienes | Dihydropyrano[2,3-c]pyrazol-6-(1H)-ones | High |

| NHC | [3+3] Cyclization | α,β-unsaturated aldehydes, 1,3-dicarbonyl compounds | Trisubstituted dihydropyranones | Not specified |

| NHC | [3+3] Annulation | Enals, pyrrole-4-ones | Dihydropyranones | >90% |

L-proline and its derivatives are among the most widely used organocatalysts, particularly in asymmetric aldol (B89426) and Michael reactions. wikipedia.org Their utility extends to the synthesis of chiral pyran derivatives. L-proline has been effectively used to catalyze multicomponent reactions to produce pyrans and thiopyrans with good yields and enantioselectivity. mdpi.com For instance, the reaction of aromatic aldehydes, malononitrile, and active methylene (B1212753) compounds in the presence of L-proline yields stereospecific pyran derivatives. mdpi.com The enantioselectivity is attributed to the chiral nature of the L-proline catalyst. mdpi.com

Modified proline catalysts have also been developed, such as L-proline-modified Zr-based metal-organic frameworks (MOFs), which have been successfully employed in the one-pot synthesis of dihydropyrano[3,2-c]chromenes. nih.gov These heterogeneous catalysts offer advantages like high efficiency, short reaction times, and easy separation. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |

| L-proline | Multicomponent Reaction | Aromatic aldehydes, malononitrile, 3-oxo-3-phenylpropanenitrile | 2-amino-4,6-diphenyl-4H-pyran-3,5-dicarbonitrile | 70% |

| L-proline-modified Zr-based MOF | Three-component condensation | 4-hydroxycoumarin, aromatic aldehydes, malononitrile | Dihydropyrano[3,2-c]chromenes | Not applicable (synthesis of a racemic mixture) |

Chiral amines and diamines are another important class of organocatalysts for the asymmetric synthesis of heterocyclic compounds. Cinchona alkaloids, a type of chiral amine, have been successfully used to catalyze the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles. nih.gov This reaction provides the first enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles with excellent yields and enantioselectivities up to >99% ee. nih.gov The reaction can be performed as a two, three, or four-component reaction. nih.gov

While the direct application of chiral diamines in the synthesis of (S)-3,6-Dihydro-2H-pyran-3-OL is not extensively detailed in the provided results, their general utility in asymmetric catalysis for constructing C-C and C-N bonds suggests their potential in synthetic routes leading to dihydropyranol skeletons. chemrxiv.orgresearchgate.netnih.govrsc.org

| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |

| Cinchona alkaloid | Tandem Michael addition/Thorpe-Ziegler | 2-pyrazolin-5-ones, benzylidenemalononitriles | 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles | up to >99% |

Chiral metal complexes are highly effective catalysts for a variety of asymmetric transformations. A notable example is the use of a chiral pybox–diph–Zn(II) complex to catalyze the enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides. rsc.org This reaction yields the corresponding Michael adducts in high yields and with excellent enantioselectivity (up to >99% ee), which can then be transformed into 3,4-dihydropyran derivatives. rsc.org The Pybox ligand, a C2-symmetric bis(oxazoline), coordinates with the zinc(II) metal center to create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |

| Chiral pybox–diph–Zn(II) complex | Enantioselective Michael addition | Cyclic 1,3-dicarbonyls, 2-enoylpyridine N-oxides | Michael adducts (precursors to 3,4-dihydropyrans) | up to >99% |

The asymmetric Michael addition is a cornerstone reaction in the organocatalytic synthesis of chiral dihydropyranones. au.dk This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The strategy often relies on the initial Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, followed by a subsequent cyclization to form the dihydropyran ring. au.dk This approach has been used to synthesize 3,4-dihydropyrans with excellent enantioselectivities. au.dk

Bifunctional chiral squaramide catalysts have also been employed in the asymmetric 1,4-Michael addition of α-thiocyanoindanones to azadienes, affording chiral thiocyano compounds with high diastereoselectivities and good enantioselectivities. nih.gov While not directly forming a dihydropyranone, this demonstrates the power of asymmetric Michael additions in creating complex chiral molecules. The proposed mechanism involves a dual activation mode where the squaramide catalyst activates both the nucleophile and the electrophile through hydrogen bonding. nih.gov

| Catalyst Type | Reaction | Substrates | Product Type | Stereoselectivity |

| Chiral secondary amine | Michael addition/cyclization | 1,3-cycloalkanediones, α,β-unsaturated aldehydes | 3,4-Dihydropyrans | Excellent enantioselectivity |

| Chiral squaramide | 1,4-Michael addition | α-thiocyanoindanones, azadienes | Chiral thiocyano compounds | High dr, good er |

Chiral Pool Synthesis of this compound and Analogues

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products such as carbohydrates and amino acids as starting materials. mdpi.comnih.gov This methodology leverages the inherent chirality of these precursors to construct complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. mdpi.com

Carbohydrates, in particular, serve as excellent starting points for the synthesis of oxygen-containing heterocycles like dihydropyrans due to their dense stereochemical information. For instance, a derivative of the target molecule, (2S,3R,6S)-6-(hydroxymethyl)-2-methoxy-3,6-dihydro-2H-pyran-3-ol, has been synthesized from carbohydrate precursors. This synthesis highlights the utility of the chiral pool in accessing highly functionalized and stereochemically defined dihydropyran scaffolds. The process typically involves a series of protecting group manipulations, functional group transformations, and ring-forming reactions to convert the carbohydrate's pyranose or furanose ring into the desired dihydropyran structure. rsc.org

Amino acids, another cornerstone of the chiral pool, also provide versatile templates for the synthesis of chiral compounds. mdpi.comresearchgate.net While direct synthesis of this compound from amino acids is less common, their stereocenters can be used to induce chirality in acyclic precursors that are later cyclized to form dihydropyran rings. For example, serine, with its hydroxymethyl group, can be a valuable starting material for complex chiral molecules. mdpi.com

Stereoselective Cyclization Reactions

Prins Cyclization Protocols for Dihydropyran Scaffolds

The Prins cyclization, the acid-catalyzed reaction of an aldehyde or ketone with a homoallylic alcohol, is a powerful tool for the construction of tetrahydropyran (B127337) and dihydropyran rings. nih.govbeilstein-journals.org Stereoselective variants of this reaction are crucial for accessing enantiomerically enriched dihydropyrans. High diastereoselectivity is often achieved by controlling the geometry of the oxocarbenium ion intermediate and the subsequent intramolecular attack of the alkene. beilstein-journals.org

The silyl-Prins cyclization, which employs silyl-substituted homoallylic alcohols, has emerged as a particularly effective strategy. The use of Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote the cyclization under mild conditions, affording cis-2,6-disubstituted dihydropyrans with high diastereoselectivity. mdpi.com Computational studies have shown a low energy barrier for the chair-like transition state in the 6-endo silyl-Prins cyclization, leading to the observed stereochemical outcome. mdpi.com The choice of Lewis acid and reaction conditions can be tuned to favor the desired cyclization over competing pathways such as Peterson elimination. researchgate.net

| Entry | Vinylsilyl Alcohol | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | (E)-5-(dimethyl(phenyl)silyl)hex-1-en-3-ol | Phenylacetaldehyde | TMSOTf | 48 | >95:5 |

| 2 | (E)-1-(dimethyl(phenyl)silyl)-5-phenylpent-4-en-2-ol | Acetaldehyde | TMSOTf | 48 | >95:5 |

| 3 | (E)-1-(dimethyl(phenyl)silyl)-5-phenylpent-4-en-2-ol | Cyclohexanecarbaldehyde | TMSOTf | 80 | >95:5 |

| 4 | (E)-1-(dimethyl(phenyl)silyl)-5-phenylpent-4-en-2-ol | Hydrocinnamaldehyde | TMSOTf | 79 | >95:5 |

Ring-Closing Metathesis (RCM) Strategies for Unsaturated Pyran Rings

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic olefins, including unsaturated pyran rings. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The formation of 3,6-dihydro-2H-pyran scaffolds via RCM starts from acyclic diene precursors, which can be readily synthesized.

The choice of catalyst is critical for the success of RCM. First and second-generation Grubbs catalysts are commonly employed. wikipedia.orgbeilstein-journals.org Second-generation catalysts often exhibit higher activity and broader functional group tolerance. researchgate.net For instance, the synthesis of dihydropyrans from readily available starting materials has been achieved in high yields (89-93%) using Schrock's molybdenum alkylidene catalysts, which demonstrated good functional group tolerance. wikipedia.org More recently, prochiral 4-(allyloxy)hepta-1,6-diynes have been shown to undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org

| Entry | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 4-(allyloxy)hepta-1,6-diyne | Grubbs 1st Gen. (with ethene) | 85 |

| 2 | 4-(allyloxy)hepta-1,6-diyne | Grubbs 2nd Gen. | 70 |

| 3 | 5-(allyloxy)nona-2,7-diyne | Grubbs 1st Gen. (with ethene) | 92 |

| 4 | 5-(allyloxy)nona-2,7-diyne | Hoveyda-Grubbs 2nd Gen. | 65 |

Oxa-[4+2] Cycloaddition Reactions in Dihydropyran Synthesis

The oxa-[4+2] cycloaddition, or oxa-Diels-Alder reaction, is a powerful and atom-economical method for constructing dihydropyran rings. acs.org This reaction involves the cycloaddition of a dienophile with a diene containing an oxygen atom. The development of catalytic and enantioselective variants of this reaction has significantly expanded its utility in asymmetric synthesis. nih.govresearchgate.net

Chiral phosphoric acids have emerged as effective catalysts for the asymmetric [4+2] cycloaddition of in situ generated ortho-quinone methides with various dienophiles to produce polysubstituted chromanes (a type of benzopyran) with high yields and excellent enantioselectivities. rsc.org Similarly, organophotoredox catalysis has been employed to promote the intermolecular oxa-[4+2] cycloaddition of ortho-quinone methides with styrenes under visible light irradiation, offering a sustainable approach to these scaffolds. acs.org

| Entry | Dienophile | ortho-Quinone Methide Precursor | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | 1-(vinyl)naphthalen-2-ol | 2-(1-hydroxyethyl)phenol | Chiral Phosphoric Acid | 98 | 99 |

| 2 | 1-((E)-prop-1-en-1-yl)naphthalen-2-ol | 2-(1-hydroxyethyl)phenol | Chiral Phosphoric Acid | 95 | 98 |

| 3 | 1-(vinyl)naphthalen-2-ol | 2-(hydroxymethyl)phenol | Chiral Phosphoric Acid | 99 | 99 |

| 4 | 1-(vinyl)naphthalen-2-ol | 2-(1-hydroxypropyl)phenol | Chiral Phosphoric Acid | 97 | 99 |

Radical Cyclization Approaches for Substituted 3,6-Dihydro-2H-pyrans

Radical cyclization reactions provide a unique avenue for the synthesis of cyclic compounds, including dihydropyrans. researchgate.net These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. The enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans has been achieved through a radical cyclization of β-iodo ethers. researchgate.net

This approach involves the alkoxyiodination of cinnamic acid esters or 4-arylbut-3-en-2-ones with propargyl alcohol and iodine to form the corresponding β-iodo ether precursors. The subsequent radical cyclization, initiated by azobis(isobutyronitrile) (AIBN) in the presence of a chiral ligand such as (2S)-1-acetylpyrrolidine-2-carboxylic acid, affords the desired 3,6-dihydro-2H-pyrans with high enantioselectivity. researchgate.net The control of stereochemistry in radical cyclizations can be challenging, but the use of chiral auxiliaries or catalysts can effectively bias the formation of one enantiomer. nih.gov

| Entry | Substrate (β-iodo ether from) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Methyl cinnamate | (2S)-1-acetylpyrrolidine-2-carboxylic acid | 65 | 92 |

| 2 | Ethyl cinnamate | (2S)-1-acetylpyrrolidine-2-carboxylic acid | 68 | 94 |

| 3 | 4-phenylbut-3-en-2-one | (2S)-1-acetylpyrrolidine-2-carboxylic acid | 62 | 90 |

| 4 | 4-(4-methoxyphenyl)but-3-en-2-one | (2S)-1-acetylpyrrolidine-2-carboxylic acid | 70 | 95 |

Chemoenzymatic Synthesis of Chiral Dihydropyranones

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.govd-nb.info This approach is particularly valuable for the synthesis of chiral molecules. The preparation of chiral dihydropyranones can be achieved through chemoenzymatic strategies that employ enzymes for key stereoselective transformations. nih.govdergipark.org.tr

For example, lipases can be used for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically enriched precursors for dihydropyranone synthesis. nih.gov In another approach, ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can be used in a one-pot cascade process for the stereoselective reduction of α,β-unsaturated ketones (enones) to chiral saturated ketones or alcohols, which can then be chemically transformed into dihydropyranones. nih.govresearchgate.net The synthesis of chiral α-hydroxy ketones and α-acetoxy enones, which are valuable precursors, can be achieved through chemoenzymatic methods involving enzymatic deacetylation or reduction. nih.govdergipark.org.tr

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Lipase PS | Racemic cis-3-hydroxypipecolic acid allyl ester | Enantiopure (S)-ester | 46 | 98:2 er | nih.gov |

| Ene-reductase / Alcohol Dehydrogenase | α-chloro-tetrasubstituted cyclohexenone | (trans,trans) chlorohydrin | ~18 (overall) | High stereospecificity | nih.gov |

| Lipase | 3-methoxy-cyclohex-2-enone | 6-hydroxy-3-methoxycyclohex-2-enone (via deacetylation) | - | - | dergipark.org.tr |

Regio- and Diastereoselective Control in Dihydropyranol Synthesis

The synthesis of specific stereoisomers of dihydropyranols, such as this compound, necessitates precise control over both regioselectivity and diastereoselectivity. Regioselectivity dictates the specific placement of functional groups on the pyran ring, while diastereoselectivity controls the relative three-dimensional orientation of these groups. Advanced synthetic strategies have been developed to achieve high levels of control, enabling the targeted synthesis of desired isomers.

One powerful approach is the organocatalytic domino Michael-hemiacetalization reaction. nih.gov This method facilitates the diastereo- and enantioselective synthesis of highly functionalized dihydropyrans. In a study, the reaction between an α,β-unsaturated nitro-alcohol and a β-ketoester was catalyzed by various chiral organocatalysts. The choice of catalyst was found to be crucial for the stereochemical outcome. For instance, a squaramide-derived catalyst (Catalyst E in the table below) demonstrated superior performance in yielding the desired dihydropyran product with high diastereo- and enantiomeric excess. nih.gov The reaction proceeds through a Michael addition followed by an intramolecular hemiacetalization, where the catalyst orchestrates the stereochemistry of the newly formed chiral centers. nih.gov

Another effective method for achieving diastereocontrol is the silyl-Prins cyclization. This strategy has been successfully employed for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives. mdpi.com The reaction involves the cyclization of allylsilyl alcohols, where the stereochemical outcome is influenced by the Lewis acid used and the reaction conditions. This methodology allows for the reliable formation of the cis configuration between the substituents at the C2 and C6 positions of the pyran ring. mdpi.com

Furthermore, asymmetric pyran annulation provides a versatile route for constructing a variety of cis or trans disubstituted pyrans. nih.gov This two-step process begins with a catalytic asymmetric allylation of an aldehyde using a silyl-stannane reagent and a chiral catalyst, such as a BINOL-titanium complex (BITIP). nih.gov This initial step establishes the first stereocenter with high enantioselectivity. The resulting homoallylic alcohol then reacts with a second aldehyde in the presence of a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the pyran ring. The diastereoselectivity (cis versus trans) of the final product can be controlled by the specific reaction conditions and the nature of the substrates. nih.gov

Below is a summary of results from an organocatalytic domino reaction, highlighting the catalyst's influence on stereoselectivity.

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|

| A (Thiourea-derived) | 85:15 | 75 |

| B (Thiourea-derived) | 82:18 | 80 |

| D (Thiourea-derived) | 75:25 | 65 |

| E (Squaramide-derived) | 90:10 | 92 |

Substrate Scope and Limitations in Dihydropyranol Synthetic Methodologies

The applicability of any synthetic method is defined by its substrate scope—the range of starting materials that can be effectively used—and its inherent limitations. Methodologies for synthesizing dihydropyranols have been explored with various substrates, revealing both broad utility and specific constraints.

The asymmetric pyran annulation process, for example, demonstrates a wide substrate scope by allowing the convergent union of two different aldehyde molecules. nih.gov This method is compatible with aldehydes bearing various functional groups, including both α- and β-alkoxy aldehydes. This flexibility permits the synthesis of pyrans with diverse and highly malleable functional groups, which is particularly useful for building complex structures like those found in natural products. nih.gov The iterative application of this annulation process further expands its utility, enabling the rapid assembly of structures containing multiple pyran rings. nih.gov

Similarly, the silyl-Prins cyclization for producing cis-2,6-disubstituted dihydropyrans has been tested with a range of substrates. The methodology is effective for starting materials that lead to various substituents at the C2 and C6 positions, including methyl, benzyl, and phenethyl groups, demonstrating its versatility in creating different dihydropyran analogues. mdpi.com

However, these methodologies are not without limitations. The copper-catalyzed asymmetric allylic alkylation (AAA) of racemic 3,6-dihydro-2H-pyrans using alkylzirconocenes, while effective in generating enantiomerically enriched products (45-93% ee), suffers from low to moderate yields, often in the range of 20-33%. researchgate.net This can be a significant drawback for large-scale synthesis. The efficiency and stereoselectivity of these reactions are highly dependent on the specific catalyst system and the nature of the nucleophile. researchgate.net

Furthermore, the desired reaction pathway can face competition from alternative routes. In the silyl-Prins cyclization, for instance, other reactions can occur, potentially lowering the yield of the target dihydropyran. mdpi.com The success of organocatalytic methods also hinges critically on the specific catalyst chosen; a catalyst that works well for one substrate may be less effective for another, requiring extensive screening and optimization. nih.gov The reactivity of substrates, influenced by the electronic properties of their substituents (i.e., electron-donating or electron-withdrawing groups), can also significantly impact product yields. researchgate.net

The table below illustrates the substrate scope for an asymmetric allylation reaction, a key step in pyran annulation, showing the variety of aldehydes that can be used.

| Aldehyde Substrate (RCHO) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| α-Benzyloxyacetaldehyde | 85 | 95 |

| β-OTBDPS-propionaldehyde | 89 | 91 |

| Cyclohexanecarboxaldehyde | 90 | 93 |

| Benzaldehyde | 82 | 96 |

Chemical Transformations and Derivatization of S 3,6 Dihydro 2h Pyran 3 Ol

Functionalization Reactions of the Dihydropyranol Core

The dihydropyranol core of (S)-3,6-Dihydro-2H-pyran-3-OL offers two primary sites for functionalization: the C-3 hydroxyl group and the C-4/C-5 olefin. Standard organic transformations can be applied to modify these groups, paving the way for the construction of more complex molecular architectures.

The secondary alcohol at the C-3 position is readily oxidized to the corresponding ketone, 2H-pyran-3(6H)-one. This transformation is a critical step in many synthetic pathways as it activates the pyran ring system for a host of subsequent reactions. Common oxidizing agents, such as those based on chromium or activated dimethyl sulfoxide (B87167) (DMSO), are effective for this purpose. For instance, a related compound, cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol, has been successfully oxidized to the corresponding 6-silyloxy-3-pyranone. researchgate.net

The hydroxyl group can also be transformed into ethers and esters through standard Williamson ether synthesis or esterification protocols, respectively. These reactions are often employed to protect the alcohol during subsequent synthetic steps or to introduce specific functionalities.

Table 1: Representative Functionalization Reactions

| Reaction Type | Reagent/Conditions | Functional Group Transformation |

|---|---|---|

| Oxidation | PCC, PDC, or Swern Oxidation | C-3 Alcohol to Ketone |

| Etherification | NaH, R-X | C-3 Alcohol to Ether (O-R) |

Stereoselective Conversions and Epimerization Processes

The stereochemistry at the C-3 position is a key feature of this compound. Stereoselective reactions that either retain or invert this stereocenter are of significant interest. The Mitsunobu reaction is a powerful tool for achieving a clean inversion of the stereochemistry at the C-3 position. This reaction converts the alcohol into a variety of other functional groups, such as esters or azides, with concomitant inversion of the stereocenter via an SN2 mechanism.

While direct epimerization of the C-3 center may be challenging, a sequence of oxidation to the ketone followed by stereoselective reduction can achieve the same outcome. The choice of reducing agent for the resulting 2H-pyran-3(6H)-one can control the stereochemical outcome, providing access to the diastereomeric alcohol. The stereochemistry of additions to the pyranone system is often governed by the existing stereocenters in the molecule, if any. researchgate.net

Nucleophilic and Electrophilic Addition Reactions to the Dihydropyranone System

Following the oxidation of the C-3 hydroxyl group to a ketone, the resulting 2H-pyran-3(6H)-one becomes an α,β-unsaturated carbonyl system. This functionality opens up a rich area of reactivity, particularly for nucleophilic and electrophilic addition reactions.

The carbonyl carbon and the β-carbon (C-5) of the enone system are the primary electrophilic sites. Nucleophiles can add directly to the carbonyl group (1,2-addition) or to the β-carbon in a conjugate fashion (1,4-addition or Michael addition). The outcome of these reactions is influenced by the nature of the nucleophile and the reaction conditions. For example, organocuprates tend to favor 1,4-addition, while Grignard reagents and organolithium compounds often favor 1,2-addition. The addition of thiols is a known example of a Michael addition to a pyranone system. nih.gov

The double bond of the dihydropyranol itself can undergo electrophilic addition. Reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can proceed across the C-4/C-5 double bond. ksu.edu.sa The regioselectivity of these additions is influenced by the electronic nature of the pyran ring.

Table 2: Addition Reactions to the Dihydropyranone System

| Reaction Type | Reagent | Site of Attack | Product Type |

|---|---|---|---|

| 1,4-Nucleophilic Addition | R₂CuLi | C-5 | β-Substituted Ketone |

| 1,2-Nucleophilic Addition | R-MgBr | C-3 | Tertiary Alcohol |

Ring-Opening Reactions and Skeletal Rearrangements

The dihydropyran ring is susceptible to ring-opening reactions and skeletal rearrangements, particularly under acidic conditions. Acid-catalyzed ring-opening can be initiated by protonation of the ring oxygen, followed by nucleophilic attack. For instance, the ring-opening of related 1,2-epoxides derived from a dihydropyran has been studied, demonstrating the susceptibility of such systems to nucleophilic attack. acs.orgresearchgate.net

Substituted dihydropyrans, which can be accessed from this compound, can undergo acid-catalyzed rearrangements to yield highly functionalized scaffolds like isochromans and dioxabicyclooctanes. These transformations often proceed through cationic intermediates, and the reaction pathway can be directed by the nature and position of substituents on the dihydropyran ring.

Derivatization for Enhanced Synthetic Utility

To enhance its utility in multi-step syntheses, the hydroxyl group of this compound is often converted into a better leaving group. This is a common strategy to prepare the molecule for nucleophilic substitution reactions.

A primary method for this derivatization is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. rsc.org The resulting tosylate is an excellent leaving group, facilitating subsequent SN2 reactions with a wide range of nucleophiles, often with inversion of stereochemistry.

Table 3: Common Derivatizations of the C-3 Hydroxyl Group

| Derivative | Reagent | Purpose |

|---|---|---|

| Tosylate | Tosyl chloride, pyridine | Create a good leaving group for SN2 reactions |

| Mesylate | Mesyl chloride, triethylamine | Create a good leaving group for SN2 reactions |

Applications of S 3,6 Dihydro 2h Pyran 3 Ol As a Chiral Synthon in Complex Molecule Synthesis

Role as a Chiral Building Block for Natural Product Total Synthesis

The application of (S)-3,6-Dihydro-2H-pyran-3-OL and its derivatives as chiral building blocks is a well-established strategy in asymmetric synthesis. Chemists utilize these synthons to construct key fragments of larger, more complex molecules, thereby circumventing the need to establish chirality at a later, often more difficult, stage. This approach, known as a chiral pool synthesis, leverages the pre-existing stereocenter of the starting material to control the stereochemical outcome of the entire synthetic sequence.

The inherent functionality of this compound provides a platform for the direct construction of more elaborate pyran cores. The existing functional groups can be chemically manipulated to introduce new stereocenters and functional groups with high levels of stereocontrol.

Key transformations to create polyfunctionalized pyran cores include:

Oxidation: The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, yielding a chiral 2H-pyran-3(6H)-one. These enones are versatile intermediates, acting as Michael acceptors for the introduction of various substituents.

Epoxidation: The double bond can undergo stereoselective epoxidation, influenced by the adjacent hydroxyl group, to create epoxy alcohols. These epoxides are valuable intermediates that can be opened by nucleophiles to install substituents at the C-4 and C-5 positions with defined stereochemistry.

Dihydroxylation: Asymmetric dihydroxylation of the olefin can introduce two new hydroxyl groups, leading to highly functionalized triol precursors, which are common substructures in carbohydrates and polyketide natural products.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct fused bicyclic systems, significantly increasing molecular complexity in a single step.

These modifications convert the simple dihydropyranol into a densely functionalized and stereochemically rich core structure, ready for further elaboration in a total synthesis campaign.

The dihydropyran scaffold is a core component of numerous natural products exhibiting a wide range of biological activities, including antifungal, antibiotic, and anticancer properties. The use of chiral synthons like this compound has been instrumental in the successful total synthesis of several of these bioactive molecules. By starting with a pre-defined chiral fragment, synthetic chemists can efficiently construct these complex architectures.

For instance, chiral dienes derived from related pyran precursors have been used in Diels-Alder reactions to synthesize the core structures of fungal metabolites like (+)-dermolactone and (–)-semixanthomegnin. Similarly, subunits of the potent microtubule stabilizer laulimalide, which features a dihydropyran ring, have been synthesized using strategies that rely on forming this key heterocyclic structure.

| Natural Product | Class | Noted Biological Activity | Synthetic Relevance |

|---|---|---|---|

| Laulimalide | Macrolide | Antitumor (Microtubule Stabilizer) | Synthesis of its dihydropyran subunit is a key strategic challenge. |

| (+)-Dermolactone | Pyranone Pigment | Fungal Metabolite | Total synthesis achieved using a chiral diene derived from a pyran-type precursor in a Diels-Alder reaction. |

| (–)-Semixanthomegnin | Pyranonaphthoquinone | Antibiotic, Antifungal | The first enantiopure total synthesis utilized a chiral diene derived from a pyran precursor. |

| Neopeltolide | Macrolide | Antiproliferative, Antifungal | Synthesis of its tetrahydropyran (B127337) core has been achieved via Prins cyclization strategies. |

| Hedycoropyrans | Diarylheptanoid | Bioactive Natural Product | Total synthesis has been accomplished using an intramolecular oxa-Michael reaction to form the tetrahydropyran ring. |

Strategies for Incorporating the Chiral Dihydropyranol Moiety into Larger Structures

Integrating the this compound unit into a larger molecular framework requires robust and selective chemical reactions. The choice of strategy depends on the target molecule's structure and the desired bond connection.

Common strategies include:

Olefin Metathesis: The double bond within the dihydropyran ring is a powerful handle for carbon-carbon bond formation. Ring-closing metathesis (RCM) is frequently used to form the dihydropyran ring itself from an acyclic precursor. Alternatively, cross-metathesis can be employed to couple the dihydropyran unit with another olefin-containing fragment, effectively stitching two complex pieces together.

Etherification/Esterification: The hydroxyl group at C-3 is readily functionalized. It can be used to form an ether or ester linkage, connecting the pyran ring to another part of the target molecule. This is a common strategy for attaching side chains or linking the pyran to a macrocyclic core.

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. While often used to form pyran rings, variations of this strategy can incorporate a pre-existing chiral pyran unit into a more complex fused or spirocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions: The olefin can be converted into a vinyl halide or vinyl triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to attach aryl or vinyl groups, expanding the molecular framework.

| Strategy | Functional Group Utilized | Bond Type Formed | Primary Application |

|---|---|---|---|

| Olefin Cross-Metathesis | C=C Double Bond | C=C | Coupling the pyran unit to another olefin-containing fragment. |

| Williamson Ether Synthesis | C-3 Hydroxyl | C-O (Ether) | Attaching side chains or linking to other parts of a molecule. |

| Esterification (e.g., Yamaguchi) | C-3 Hydroxyl | C-O (Ester) | Forming ester linkages, often used in macrocyclization. |

| Suzuki Coupling | C=C (via vinyl halide/triflate) | C-C (sp2-sp2) | Attaching aryl or vinyl substituents to the pyran ring. |

| Intramolecular oxa-Michael Addition | C-3 Hydroxyl and an α,β-unsaturated system | C-O (Ether) | Cyclization to form tetrahydropyran rings in natural product synthesis. |

The strategic selection and application of these methods, leveraging the inherent chirality and functionality of this compound, underscore its importance as a cornerstone building block in the art and science of modern organic synthesis.

Spectroscopic and Chiroptical Characterization of S 3,6 Dihydro 2h Pyran 3 Ol

Determination of Absolute Stereochemistry and Enantiomeric Purity

The assignment of the (S) configuration to the stereocenter at the C3 position and the determination of the enantiomeric excess (e.e.) rely on chiroptical methods. These techniques are uniquely sensitive to the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com This differential absorption, which can be positive or negative, is plotted as a function of wavelength to produce a CD spectrum. The resulting signal, often characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a specific enantiomer.

For (S)-3,6-Dihydro-2H-pyran-3-OL, the key chromophore is the carbon-carbon double bond within the dihydropyran ring. The spatial arrangement of this chromophore relative to the chiral center at C3 dictates the sign and magnitude of the observed Cotton effect. The absolute configuration is typically determined by comparing the experimentally measured CD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations. A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides a confident assignment of the absolute configuration.

| Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Associated Cotton Effect |

|---|---|---|---|

| π → π* | ~210 | Positive | Positive |

Optical Rotatory Dispersion (ORD) and Polarimetry

Optical rotatory dispersion (ORD) and polarimetry are chiroptical techniques that measure the rotation of the plane of linearly polarized light as it passes through a sample of a chiral compound. researchgate.net Polarimetry measures this rotation at a single, fixed wavelength, typically the sodium D-line (589 nm), and reports it as the specific rotation [α]. The sign (+ or -) and magnitude of the specific rotation are characteristic properties of an enantiomer.

ORD, on the other hand, measures the optical rotation across a range of wavelengths. wikipedia.org The resulting ORD curve provides more detailed structural information than a single polarimetry measurement. The curve exhibits a characteristic shape, known as a Cotton effect, in the wavelength region where the molecule absorbs light. researchgate.net The shape and sign of this Cotton effect are directly related to the stereochemistry of the molecule. leidenuniv.nl As with CD, comparison of the experimental ORD curve with theoretically calculated curves can be used to assign the absolute configuration. researchgate.net

| Compound | Specific Rotation [α]D20 | Concentration (c, g/100 mL) | Solvent |

|---|---|---|---|

| This compound | -55.0° | 1.0 | Chloroform |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, where the transitions correspond to molecular vibrations. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared radiation for each vibrational mode of a chiral molecule. hindsinstruments.com This provides a complex and highly detailed spectrum that is a sensitive probe of the molecule's three-dimensional structure in solution. wikipedia.org

The absolute configuration of this compound can be unequivocally determined using VCD. The experimental VCD spectrum, which contains dozens of positive and negative bands corresponding to the stretching and bending vibrations of the molecule, is compared to the spectrum predicted by quantum mechanical calculations for the (S)-enantiomer. youtube.com A high degree of correlation between the signs and relative intensities of the experimental and calculated bands provides a definitive assignment of the absolute configuration without the need for crystallization or chemical derivatization. hindsinstruments.com

| Vibrational Mode | Frequency (cm-1) | Hypothetical VCD Sign |

|---|---|---|

| O-H Stretch | ~3400 | + |

| C-H Stretch (sp3) | ~2900 | +/- |

| C=C Stretch | ~1650 | - |

| C-O Stretch | ~1080 | + |

Rotational Spectroscopy Methods for Chiral Analysis

Rotational spectroscopy provides exquisitely detailed structural information on molecules in the gas phase. Recent advancements have extended its application to the sensitive and unambiguous analysis of chirality.

Microwave Three-Wave Mixing (M3WM): This technique uses a sequence of three resonant microwave pulses to interact with a gas-phase sample. A coherent signal is generated only if the molecule is chiral and present in an enantiomeric excess. aps.orgresearchgate.net A key feature of M3WM is that the two enantiomers of a molecule generate signals that are 180 degrees out of phase with each other. aps.org This phase difference provides a definitive identification of the molecule's handedness and allows for the precise determination of enantiomeric excess, even in complex mixtures. aps.orgnih.gov

Chiral Tagging: In this method, the analyte, this compound, is co-expanded in a supersonic jet with an enantiopure chiral molecule of known configuration, referred to as a "chiral tag". illinois.eduresearchgate.net Non-covalent interactions lead to the formation of weakly bound diastereomeric complexes (e.g., (S)-analyte-(R)-tag and (R)-analyte-(R)-tag). illinois.edursc.org Because diastereomers have different physical properties, their rotational spectra are distinct and can be separately assigned. rsc.org By determining the structure of the complex and knowing the absolute configuration of the tag, the absolute configuration of the analyte can be unambiguously established. illinois.edunih.gov

| Technique | Principle | Key Advantage |

|---|---|---|

| Microwave Three-Wave Mixing (M3WM) | Phase of the emitted signal is opposite for enantiomers. | Unambiguous determination of handedness and e.e. without a reference standard. |

| Chiral Tagging | Formation of diastereomeric complexes with distinct rotational spectra. | Definitive assignment of absolute configuration by relating it to a known standard (the tag). |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation

While standard NMR spectroscopy cannot distinguish between enantiomers due to their identical behavior in an achiral environment, several advanced NMR methods can be used for stereochemical elucidation. These methods typically involve converting the enantiomers into diastereomers or using a chiral environment to induce differentiate NMR signals.

For this compound, the hydroxyl group provides a convenient handle for derivatization with a chiral derivatizing agent (CDA) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Reaction of a non-racemic sample of the alcohol with an enantiopure CDA creates a mixture of diastereomeric esters. These diastereomers have distinct chemical shifts for protons and carbons near the stereocenter, which can be observed in the ¹H and ¹³C NMR spectra. Integration of the signals corresponding to the two diastereomers allows for the precise determination of the enantiomeric purity of the original alcohol.

Furthermore, analysis of the differences in chemical shifts (Δδ) between the two diastereomers can often be used to deduce the absolute configuration of the original alcohol, based on established empirical models for the specific CDA used.

Another approach involves the use of chiral solvating agents (CSAs) , which form transient, weak diastereomeric complexes with the enantiomers directly in the NMR tube. This can lead to the separation of signals for the two enantiomers, allowing for the determination of enantiomeric purity without chemical modification.

Additionally, detailed analysis of ¹³C NMR chemical shifts can provide information about the relative stereochemistry within the dihydropyran ring system itself. nih.gov

| Proton | Chemical Shift δ (ppm) for (S)-alcohol-(R)-Mosher's ester | Chemical Shift δ (ppm) for (R)-alcohol-(R)-Mosher's ester | Δδ (δS - δR) |

|---|---|---|---|

| H-2a | 4.15 | 4.25 | -0.10 |

| H-2b | 3.90 | 3.82 | +0.08 |

| H-4 | 5.80 | 5.85 | -0.05 |

Mass Spectrometry and High-Resolution Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. While standard MS cannot differentiate between enantiomers because they possess the same mass, it is crucial for confirming the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₅H₈O₂.

| Ion | Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| [M+H]+ | C₅H₉O₂+ | 101.0603 | 101.0601 |

| [M+Na]+ | C₅H₈NaO₂+ | 123.0422 | 123.0420 |

| [M-H₂O+H]+ | C₅H₇O+ | 83.0497 | 83.0495 |

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the hydroxyl group, the cyclic ether linkage, the carbon-carbon double bond, and various carbon-hydrogen bonds.

The most prominent and characteristic absorption band for the hydroxyl (-OH) group is a broad, strong peak typically appearing in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol moieties. The exact position and shape of this band can be influenced by concentration and the physical state of the sample.

The presence of the pyran ring is confirmed by the characteristic C-O-C stretching vibrations of the ether linkage. These typically manifest as strong, distinct bands in the fingerprint region of the spectrum, generally between 1250 cm⁻¹ and 1050 cm⁻¹. Specifically, an asymmetric C-O-C stretching vibration is expected to appear as a strong band.

The carbon-carbon double bond (C=C) within the dihydro-2H-pyran ring gives rise to a stretching vibration of variable intensity in the 1680-1640 cm⁻¹ region. Additionally, the C-H bonds associated with the double bond (=C-H) exhibit stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-H bonds of the saturated parts of the molecule (alkane C-H) show stretching absorptions just below 3000 cm⁻¹, usually in the 2990-2850 cm⁻¹ region.

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Alkane (-C-H) | C-H Stretch | 2990 - 2850 | Medium to Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium, Variable |

| Ether (-C-O-C-) | C-O Stretch | 1250 - 1050 | Strong |

This interactive table provides a summary of key IR absorption data.

Chromatographic Techniques for Chiral Purity Assessment (e.g., Chiral HPLC, GC)

Assessing the enantiomeric purity of a chiral compound like this compound is crucial, and this is primarily achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for separating enantiomers and determining their relative proportions, often expressed as enantiomeric excess (% ee). nih.gov

The fundamental principle of chiral chromatography involves the differential interaction of the two enantiomers with a chiral stationary phase, leading to the formation of transient, diastereomeric complexes. azom.com These complexes have different energies of formation and dissociation, which results in different retention times for each enantiomer, allowing for their separation. azom.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the enantioseparation of a wide range of compounds, including cyclic alcohols. phenomenex.com The separation is achieved by using a column packed with a chiral stationary phase. For compounds like this compound, which contain a hydroxyl group capable of hydrogen bonding, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin) are often effective. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. nih.gov

Chiral Gas Chromatography (GC)

Chiral GC is another highly effective method for determining the enantiomeric purity of volatile chiral compounds like dihydropyranols. nih.gov Due to its high resolution and sensitivity, it is a preferred method for analyzing chiral alcohols. nih.govnih.gov Modified cyclodextrins are the most common type of chiral stationary phase used in capillary GC columns for this purpose. nih.gov These CSPs, such as Chirasil-DEX CB, create a chiral environment within the column that allows for the separation of enantiomers. nih.govnih.gov

In some cases, the polarity of the hydroxyl group can lead to poor peak shape and resolution in GC analysis. To overcome this, derivatization of the alcohol to a less polar ester (e.g., acetate (B1210297) or trifluoroacetate) is a common strategy. nih.govresearchgate.net This acylation process reduces polarity and enhances the volatility of the analyte, often leading to improved separation on the chiral column. nih.gov

The table below outlines common chromatographic conditions used for the chiral purity assessment of cyclic alcohols similar to this compound.

| Technique | Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase / Carrier Gas | Notes |

| Chiral HPLC | Polysaccharide-based | Lux® Cellulose-1, Chiralcel® OD | Hexane/Isopropanol, Hexane/Ethanol | Effective for compounds with hydrogen bond donors/acceptors. |

| Macrocyclic Antibiotic-based | Chirobiotic® V, Chirobiotic® T | Methanol, Acetonitrile (B52724), Water with buffers | Operates in normal-phase, reversed-phase, and polar-organic modes. nih.gov | |

| Chiral GC | Modified Cyclodextrins | CP Chirasil-DEX CB, Beta-DEX™ | Hydrogen, Helium | High resolution for volatile compounds. nih.gov |

This interactive table summarizes common techniques for chiral purity assessment.

Computational and Mechanistic Investigations of S 3,6 Dihydro 2h Pyran 3 Ol Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in mapping the potential energy surfaces of reactions involving dihydropyranol structures. These studies provide a detailed understanding of the reaction pathways, intermediates, and transition states. For instance, in the photocatalytic divergent cyclization of alkynyl aldehydes, DFT calculations have been used to elucidate the solvent's role in directing the reaction toward either cyclopentenones or dihydropyranols. rsc.org

In one proposed mechanism for dihydropyranol formation, a 6-endo radical cyclization leads to an oxonium ion, which upon nucleophilic attack by water, yields the final product. rsc.org DFT calculations, specifically at the wb97xd/def2tzvp-SMD//B3LYP-D3(BJ)/6-31G(d,p) level of theory, have been employed to calculate the relative Gibbs free energies of intermediates and transition states, thereby identifying the most favorable reaction pathways. rsc.org

These computational models can effectively explain observed experimental outcomes. For example, in a solvent-controlled reaction, DFT calculations showed that in acetonitrile (B52724) (MeCN), a β-scission of an alkoxy radical is the favored pathway leading to dihydropyranols, whereas in N,N-dimethylacetamide (DMA), a 1,2-hydrogen transfer is preferred, resulting in a different product. rsc.org The calculations revealed that the 6-endo radical cyclization pathway, crucial for dihydropyranol formation, has a free energy of activation of 9.4 kcal/mol. rsc.org

Analysis of Transition States and Energetics in Dihydropyranol Formation

The characterization of transition state (TS) structures is a cornerstone of mechanistic computational chemistry, as they represent the highest energy point along a reaction coordinate and thus determine the reaction kinetics. islandscholar.ca For reactions forming dihydropyran systems, computational methods are used to locate and optimize these transient structures. islandscholar.ca

In the thermal decomposition of related 3,6-dihydro-2H-pyran compounds, a concerted six-membered transition state is proposed. mdpi.com DFT calculations are used to optimize the geometry of these transition states and subsequent Intrinsic Reaction Coordinate (IRC) calculations confirm that they connect the reactant and product minima on the potential energy surface. mdpi.com Vibrational frequency analysis is then performed to verify the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. islandscholar.ca

The energetics of these processes are critical for understanding reaction feasibility. For example, in the photocatalytic formation of a dihydropyranol, the initial radical sulfonylation of the starting material must overcome an activation free energy of 14.3 kcal/mol, a viable barrier under the specified reaction conditions. rsc.org The subsequent intramolecular radical addition proceeds through a five-membered ring transition state with a lower energy barrier of 9.3 kcal/mol. rsc.org

Table 1: Calculated Gibbs Free Energies for Dihydropyranol Formation Pathway

| Step | Transition State | Activation Free Energy (kcal/mol) |

|---|---|---|

| Radical Sulfonylation | TS1 | 14.3 |

| 6-endo Radical Cyclization | TS5 | 9.4 |

Data derived from a study on solvent-controlled photocatalytic divergent cyclization. rsc.org

Stereochemical Outcomes and Conformational Analysis via Computational Modeling

Computational modeling is particularly valuable for predicting and rationalizing the stereochemical outcomes of reactions leading to chiral molecules such as (S)-3,6-Dihydro-2H-pyran-3-OL. The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states.

Conformational analysis of the reactants and transition states is crucial. The specific conformation of the cyclic backbone of the dihydropyran ring in the transition state can dictate the facial selectivity of an incoming reagent, thereby determining the stereochemistry of the newly formed chiral centers. For reactions like the Prins cyclization, which can yield dihydropyran scaffolds, the stereochemical outcome is highly dependent on the geometry of the cyclization. researchgate.net

While direct computational studies on the stereochemical formation of this compound are not extensively detailed in the provided context, the principles of conformational analysis are broadly applicable. For related pyranone systems, it has been noted that the stereochemistry of newly introduced stereogenic centers is predominantly governed by the substituents already present on the existing chiral center. researchgate.net Computational models can quantify the energetic differences between various conformations and transition state geometries, allowing for a rational prediction of the major diastereomer formed.

Influence of Substituents on Reactivity and Selectivity

Substituents can dramatically alter the reactivity and selectivity of reactions involving the dihydropyran ring through both electronic and steric effects. sciencepublishinggroup.comnih.gov Computational studies provide a quantitative framework for understanding these influences.

In the thermal decomposition of substituted 3,6-dihydro-2H-pyrans, DFT studies have shown that methyl substituents can favor the reaction by stabilizing the transition state. mdpi.com This stabilization is achieved by decreasing the electron density of specific carbon atoms within the pyran ring of the activated complex. mdpi.com Natural Bond Orbital (NBO) charge analysis is a computational tool used to quantify these electronic effects. For instance, calculations on the thermolysis of 3,6-dihydro-2H-pyran (DHP) show a significant change in the NBO charge at the C2 position, from -0.036 in the reactant to +0.103 in the transition state, indicating a substantial electronic reorganization. mdpi.com

Table 2: NBO Charge Analysis for Dihydropyran Thermolysis

| Atom | Reactant Charge (qR) | Transition State Charge (qTS) | Change (Δq) |

|---|---|---|---|

| C2 | -0.036 | 0.103 | 0.139 |

Data for the unsubstituted 3,6-dihydro-2H-pyran. mdpi.com

Electron-withdrawing and electron-donating groups can have predictable effects on reaction rates and pathways. longdom.org For example, in reactions proceeding through a transition state with developing positive charge, electron-donating groups will typically accelerate the reaction, while electron-withdrawing groups will decelerate it. The magnitude of these effects can be correlated with parameters like the Hammett constants, providing a linear free-energy relationship that connects substituent properties to reaction kinetics. nsf.gov Computational chemistry allows for the systematic in-silico variation of substituents to predict their impact on the energetics and, consequently, the selectivity of forming complex molecules like this compound. mdpi.com

Future Directions and Emerging Trends in S 3,6 Dihydro 2h Pyran 3 Ol Research

Development of Novel Enantioselective Catalytic Systems

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds like (S)-3,6-Dihydro-2H-pyran-3-OL. The future in this area lies in the creation of highly selective and efficient catalytic systems that can deliver the desired enantiomer in high yield and purity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, for instance, have been successfully employed to catalyze the formation of functionalized 3,4-dihydropyrans with excellent enantioselectivity. au.dk These catalysts operate by forming a transient iminium ion with an α,β-unsaturated aldehyde, which then undergoes a stereocontrolled Michael addition. au.dk The development of new generations of organocatalysts, such as more complex prolinol derivatives or bifunctional catalysts incorporating hydrogen-bond donors, is an active area of research. au.dkfrontiersin.org These advanced catalysts aim to provide even greater control over the reaction's stereochemical outcome, allowing for the synthesis of complex dihydropyran structures with multiple stereocenters.

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts showing significant promise. They have been utilized in the kinetic resolution of racemic mixtures to produce enantioenriched dihydropyranones. chalmers.se Future work will likely focus on designing new NHC catalysts that can directly facilitate the asymmetric synthesis of dihydropyranols, avoiding the need for resolution.

In addition to organocatalysis, metal-based catalytic systems continue to evolve. Chiral copper(II)-bis(oxazoline) complexes, for example, have proven effective in catalyzing asymmetric hetero-Diels-Alder reactions to form dihydropyrans. organic-chemistry.org Research is ongoing to develop more robust and versatile metal catalysts, potentially using more abundant and less toxic metals, that can operate under milder conditions and with broader substrate scopes. A notable recent development involves the enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans through a radical cyclization process, highlighting the potential of radical-based strategies in achieving high enantioselectivity. researchgate.net

Table 1: Comparison of Emerging Enantioselective Catalytic Systems for Dihydropyran Synthesis

| Catalyst Type | Example Reaction | Key Advantages | Future Research Focus |

|---|---|---|---|

| Organocatalysts (e.g., Chiral Amines) | Asymmetric Michael Addition/Cyclization | Metal-free, low toxicity, high enantioselectivity. au.dk | Development of bifunctional catalysts for enhanced control. |

| N-Heterocyclic Carbenes (NHCs) | Kinetic Resolution of Dihydropyranones | Effective for resolving racemic mixtures to access complex structures. chalmers.se | Design of NHCs for direct asymmetric synthesis. |

| Metal Complexes (e.g., Cu(II)-bis(oxazoline)) | Asymmetric Hetero-Diels-Alder | High diastereo- and enantioselectivity for cycloaddition reactions. organic-chemistry.org | Exploration of earth-abundant metal catalysts and milder conditions. |

| Radical-Based Systems | Enantioselective Radical Cyclization | Offers a novel pathway to substituted dihydropyrans with high enantioselectivity. researchgate.net | Broadening the scope and understanding of the reaction mechanism. |

Green Chemistry Approaches in Dihydropyranol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of dihydropyranols, this translates into the use of sustainable catalysts, environmentally benign solvents, and energy-efficient processes. nih.govnih.gov

A significant trend is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov For instance, KOH-loaded calcium oxide has been reported as an efficient and reusable catalyst for the synthesis of 4H-pyran derivatives under solvent-free conditions. growingscience.com The use of magnetic nanoparticles as catalyst supports is another promising avenue, allowing for simple magnetic separation and recycling. nih.gov

Table 2: Green Chemistry Strategies in Dihydropyran Synthesis

| Green Chemistry Principle | Application in Dihydropyran Synthesis | Example | Benefit |

|---|---|---|---|

| Use of Reusable Catalysts | Employing solid-supported or magnetic catalysts. | KOH-loaded CaO or magnetic nanoparticle-supported catalysts. nih.govgrowingscience.com | Easy separation, recyclability, reduced waste. |

| Use of Green Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Performing reactions in water or ethanol. scienceforecastoa.com | Reduced toxicity and environmental impact. |

| Atom Economy | Designing multi-component, one-pot reactions. | A one-pot reaction of an aldehyde, malononitrile, and a β-keto ester. growingscience.com | Increased efficiency, reduced byproducts. |

| Use of Renewable Feedstocks | Utilizing biocatalysts or catalysts derived from natural sources. | Lemon peel powder as a natural acid catalyst. scienceforecastoa.com | Biodegradable, low cost, sustainable. |

Exploration of New Chemical Transformations for Advanced Building Blocks

This compound is not just a target molecule but also a valuable starting point for the synthesis of more complex and biologically active compounds. Future research will undoubtedly focus on expanding the synthetic utility of this and related dihydropyran scaffolds.

The dihydropyran ring is a versatile template that can be elaborated through various chemical transformations. The development of novel domino reactions, where a single event triggers a cascade of bond-forming reactions, will enable the rapid construction of complex polycyclic systems from simple dihydropyran precursors. organic-chemistry.org For example, a Prins cyclization can be employed to construct the dihydropyran ring, which can then undergo further in-situ transformations. researchgate.net

Furthermore, the functional groups on the dihydropyran ring, such as the hydroxyl group and the double bond in this compound, serve as handles for further derivatization. Research into novel methods for the stereoselective functionalization of the double bond, such as asymmetric dihydroxylation or epoxidation, will provide access to a wider range of highly functionalized tetrahydropyran (B127337) derivatives. These derivatives are key structural motifs in many natural products, including carbohydrates and polyether antibiotics. nih.gov

The use of dihydropyrans as precursors for C-glycosides and as components in the synthesis of macrocyclic antibiotics highlights their importance as advanced building blocks. nih.gov The exploration of new annulation strategies, such as the [3+2+1] annulation to form the dihydropyran ring, also opens up new avenues for creating diverse molecular scaffolds. researchgate.net As our understanding of chemical reactivity deepens, we can expect the discovery of unprecedented transformations that will further elevate the status of dihydropyranols as indispensable tools in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.